molecular formula C9H10N2O B12999243 (3-Aminopyridin-2-yl)(cyclopropyl)methanone

(3-Aminopyridin-2-yl)(cyclopropyl)methanone

Cat. No.: B12999243
M. Wt: 162.19 g/mol
InChI Key: XBUWUSPAXAAGGG-UHFFFAOYSA-N
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Description

(3-Aminopyridin-2-yl)(cyclopropyl)methanone is an organic compound that features a pyridine ring substituted with an amino group at the 3-position and a cyclopropylmethanone group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminopyridin-2-yl)(cyclopropyl)methanone typically involves the reaction of 3-aminopyridine with cyclopropylcarbonyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of 3-aminopyridine attacks the carbonyl carbon of cyclopropylcarbonyl chloride, leading to the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-Aminopyridin-2-yl)(cyclopropyl)methanone can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various electrophiles can be used for substitution reactions, including alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carbonyl group can yield alcohol derivatives.

Scientific Research Applications

(3-Aminopyridin-2-yl)(cyclopropyl)methanone has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used to study the effects of pyridine derivatives on biological systems.

    Industrial Applications: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Aminopyridin-2-yl)(cyclopropyl)methanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclopropylmethanone group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Aminopyridine: A simpler analog with only an amino group on the pyridine ring.

    Cyclopropylmethanone: A compound with a cyclopropyl group attached to a carbonyl group.

Uniqueness

(3-Aminopyridin-2-yl)(cyclopropyl)methanone is unique due to the combination of the pyridine ring, amino group, and cyclopropylmethanone group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

(3-aminopyridin-2-yl)-cyclopropylmethanone

InChI

InChI=1S/C9H10N2O/c10-7-2-1-5-11-8(7)9(12)6-3-4-6/h1-2,5-6H,3-4,10H2

InChI Key

XBUWUSPAXAAGGG-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)C2=C(C=CC=N2)N

Origin of Product

United States

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